

CRT5: A Potent and Selective Tool for Interrogating Protein Kinase D Function

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Compound of Interest

Compound Name: CRT5

Cat. No.: B560385

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Abstract

Protein Kinase D (PKD) is a family of serine/threonine kinases that play crucial roles in a diverse range of cellular processes, including cell proliferation, migration, apoptosis, and angiogenesis. The development of specific inhibitors is paramount to elucidating the precise functions of PKD isoforms in health and disease. **CRT5** is a potent, cell-permeable, pyrazine benzamide-based inhibitor of all three PKD isoforms. This document provides detailed application notes and protocols for utilizing **CRT5** as a tool compound to investigate PKD signaling pathways and cellular functions.

Introduction to CRT5

CRT5 is a highly selective and potent inhibitor of Protein Kinase D (PKD) isoforms 1, 2, and 3. [1][2] It acts as an ATP-competitive inhibitor, effectively blocking the catalytic activity of PKD. A key feature of **CRT5** is its ability to inhibit the phosphorylation of PKD substrates in response to cellular stimuli, such as Vascular Endothelial Growth Factor (VEGF), without affecting the upstream PKC-dependent activation or autophosphorylation of PKD itself.[1] This specificity makes **CRT5** an invaluable tool for dissecting the downstream signaling events mediated by PKD.

Mechanism of Action

CRT5 exerts its inhibitory effect by binding to the ATP-binding pocket of the PKD catalytic domain. This prevents the transfer of the γ -phosphate from ATP to serine and threonine

residues on PKD substrates. Notably, **CRT5** has been shown to block the phosphorylation of PKD1 at Ser916 and PKD2 at Ser876, key autophosphorylation sites that are critical for full kinase activity.^[1]

Quantitative Data

The inhibitory activity of **CRT5** against the three PKD isoforms has been determined in biochemical assays. The half-maximal inhibitory concentrations (IC50) demonstrate the high potency of this compound.

Kinase Isoform	IC50 (nM)
PKD1	1
PKD2	1.5
PKD3	2

Table 1: In vitro inhibitory activity of **CRT5** against PKD isoforms.^{[1][2]}

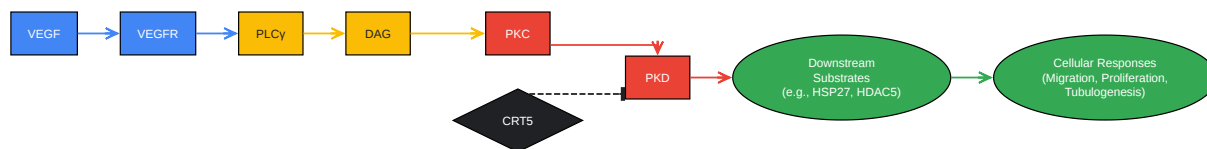
Due to the limited publicly available kinase selectivity data for **CRT5**, the selectivity of a closely related and well-characterized pan-PKD inhibitor, CRT0066101, is presented below as a reference. CRT0066101 shows high selectivity for PKD isoforms against a broad panel of other kinases.

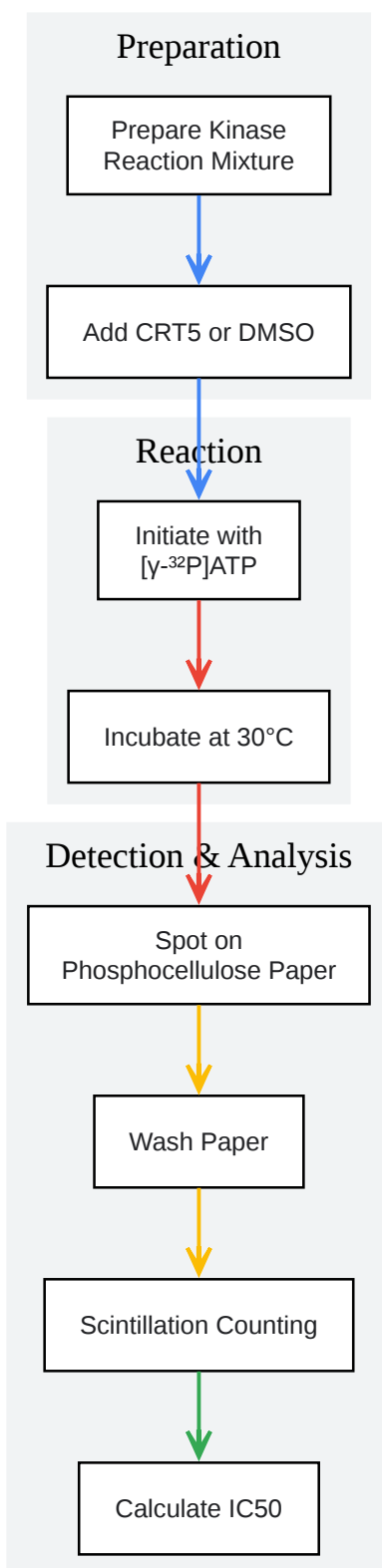
Kinase	% Inhibition at 1 μ M
PKD1	100
PKD2	100
PKD3	100
PIM2	85
CAMK1D	75
CAMK1G	70
CAMK2B	65
CAMK2D	60
CAMK2G	55
PKC α	<10
MEK	<10
ERK	<10
c-Raf	<10
c-Src	<10

Table 2: Kinase selectivity profile of CRT0066101, a close analog of **CRT5**.[\[3\]](#)[\[4\]](#)[\[5\]](#) This data is provided as an example of the expected selectivity for this class of inhibitors.

Signaling Pathways

CRT5 is particularly useful for studying signaling pathways where PKD plays a central regulatory role. One of the most well-characterized pathways is the VEGF signaling cascade in endothelial cells, which is critical for angiogenesis.





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